1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- is a chemical compound with the molecular formula C15H20O3. It belongs to the ketone group and contains a 7-carbon chain with a double bond at the third position and a ketone functional group at the first
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- typically involves organic synthesis routes. One common method includes the condensation reaction of aromatic amines with oxygen-containing aldehydes or ketones . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction optimization techniques are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Hepten-3-one, 5-hydroxy-7-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hepten-3-one: A simpler ketone with a similar structure but lacking the hydroxy and phenylmethoxy groups.
5-Hydroxy-1,7-diphenyl-6-hepten-3-one:
®-5-Hydroxy-1,7-diphenyl-3-hepten-3-one: Another structurally related compound with potential biological activities.
Uniqueness
Its combination of a ketone group, hydroxy group, and phenylmethoxy group makes it a versatile compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
189224-29-1 |
---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
5-hydroxy-7-phenylmethoxyhept-1-en-3-one |
InChI |
InChI=1S/C14H18O3/c1-2-13(15)10-14(16)8-9-17-11-12-6-4-3-5-7-12/h2-7,14,16H,1,8-11H2 |
InChI-Schlüssel |
FHCGFOQLHQGHKU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CC(CCOCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.